molecular formula C14H16N2O2 B13189697 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13189697
M. Wt: 244.29 g/mol
InChI Key: MWQMZBIQWDHFAJ-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by a cyclobutane ring fused to an amino acid structure. This compound is notable for its unique structural features, which include an amino group, a cyano group, and a cyclobutane ring. These features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of a cyclobutane derivative with an amino acid precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: This compound shares a similar cycloalkane structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid: This compound has a similar cyclobutane ring but with different substituents.

Uniqueness: 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[2-amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c15-8-10-4-1-2-5-11(10)12(9-16)14(13(17)18)6-3-7-14/h1-2,4-5,12H,3,6-7,9,16H2,(H,17,18)

InChI Key

MWQMZBIQWDHFAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=CC=C2C#N)C(=O)O

Origin of Product

United States

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